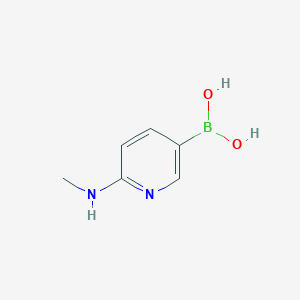
(6-(Methylamino)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
(6-(Methylamino)pyridin-3-yl)boronic acid, also known as MAPBA, is an organic compound that has recently become a popular reagent for chemical synthesis. It has been used in a variety of scientific research applications, from drug development to organic chemistry.
Applications De Recherche Scientifique
Luminescence Properties and Biological Interactions
A novel aromatic carboxylic acid derivative ligand, designed to sensitize the emission of lanthanides, showed strong luminescence properties and high thermal stability. Its binding interaction with bovine serum albumin (BSA) suggests potential medicinal applications due to the static quenching procedure observed, indicating van der Waals and hydrogen bond interactions as the primary forces driving the reaction (R. Tang, Chunjing Tang, & Changwei Tang, 2011).
Catalytic Applications in Medicinal Chemistry
The palladium-catalyzed Suzuki–Miyaura borylation reaction is pivotal in the pharmaceutical industry for synthesizing various active agents. A study described the formation of dimerization products from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, revealing potential in developing anti-cancer and anti-TB agents (Kartik N. Sanghavi et al., 2022).
Boronic Acid Derivatives in Synthesis
Research on the synthesis of new pyrrole–pyridine-based ligands via an in situ Suzuki coupling method indicates the versatility of boronic acid derivatives in creating compounds with potential electronic and structural applications (M. Böttger et al., 2012).
Chemical Sensing and Metal Ion Activation
Phenol-pyridyl boron complexes have been synthesized and analyzed for their luminescent properties and metal ion sensing capabilities. The study highlights the role of boronic acid derivatives in developing new sensors and activators for metal ions, leveraging their bright luminescence in solution and solid state (Hongyu Zhang et al., 2006).
Propriétés
IUPAC Name |
[6-(methylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4,10-11H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQZBVUTQXHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592860 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methylamino)pyridin-3-yl)boronic acid | |
CAS RN |
774170-15-9 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





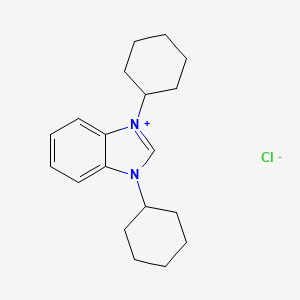
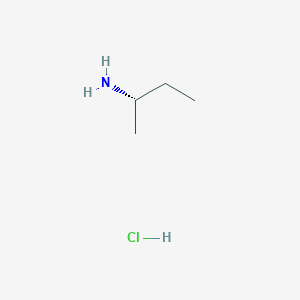
![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)

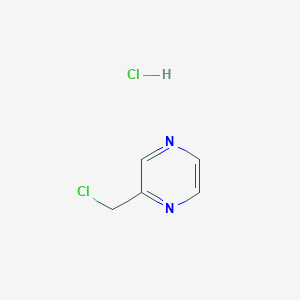
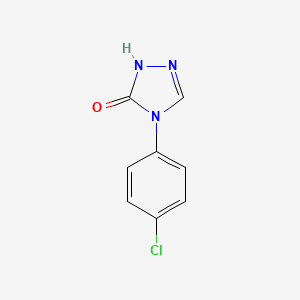
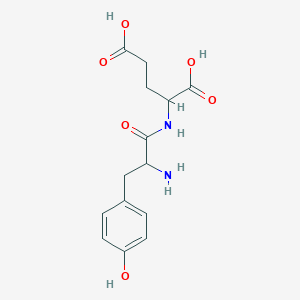
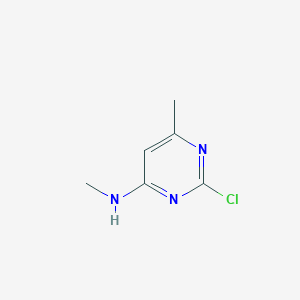
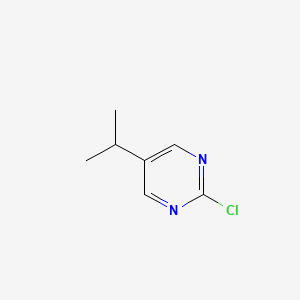
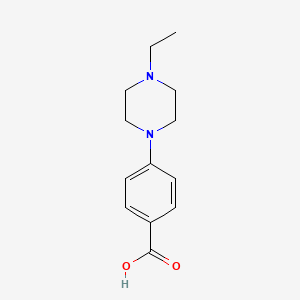
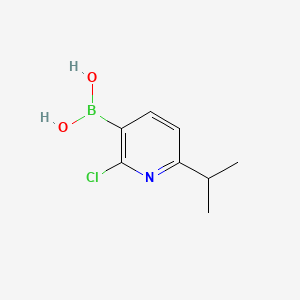
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)